![molecular formula C6H4FN3 B1144010 5-Fluoro-1H-pyrazolo[3,4-B]pyridine CAS No. 1256788-84-7](/img/structure/B1144010.png)

5-Fluoro-1H-pyrazolo[3,4-B]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Fluoro-1H-pyrazolo[3,4-B]pyridine is a heterocyclic compound with the molecular formula C6H4FN3. It has a molecular weight of 137.12 g/mol . This compound is part of the pyrazolopyridines family, which are bicyclic heterocyclic compounds that have been of interest due to their close similarity with the purine bases adenine and guanine .

Synthesis Analysis

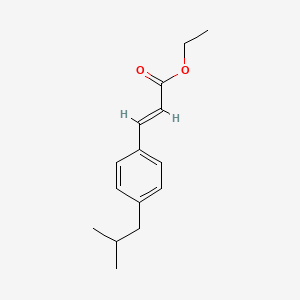

The synthesis of 5-Fluoro-1H-pyrazolo[3,4-B]pyridine and its derivatives has been reported in several studies. For instance, a new approach for the synthesis of a key intermediate for the preparation of vericiguat was developed from 2-chloro-5-fluoronicotinic acid, a commercially available material . Another study introduced a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst .Molecular Structure Analysis

The molecular structure of 5-Fluoro-1H-pyrazolo[3,4-B]pyridine was confirmed by 1H and 13C NMR spectroscopy, mass spectrometry, and single-crystal X-ray crystallography . The InChI code for this compound is 1S/C6H4FN3/c7-5-1-4-2-9-10-6(4)8-3-5/h1-3H, (H,8,9,10) and the InChI key is HNOJSDJMLDYOIK-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

5-Fluoro-1H-pyrazolo[3,4-B]pyridine is a solid at room temperature. It has a molecular weight of 137.11 g/mol. The compound has one hydrogen bond donor count and three hydrogen bond acceptor counts. It has a rotatable bond count of zero. The exact mass and monoisotopic mass of the compound are 137.03892530 g/mol .Aplicaciones Científicas De Investigación

Biomedical Applications

The 1H-Pyrazolo[3,4-b]pyridines, which include 5-Fluoro-1H-pyrazolo[3,4-B]pyridine, have been extensively studied for their biomedical applications . They are a group of heterocyclic compounds that present two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references .

Substitution Patterns

The substitution patterns of 1H-pyrazolo[3,4-b]pyridines have been reviewed, establishing the type of substituents mainly used at positions N1, C3, C4, C5, and C6 . Such analysis has established that the 1H-isomers (substituted or unsubstituted at N1) predominate in a ratio of 3.6 to 1 .

Medicinal Chemistry

Structures of 1H-pyrazolo[3,4-b]pyridines have attracted the interest of medicinal chemists due to the close similitude with the purine bases adenine and guanine . This interest is clearly illustrated by the more than 300,000 structures of 1H-pyrazolo[3,4-b]pyridines included in SciFinder .

Drug Development

5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile is a key intermediate for the preparation of vericiguat . Vericiguat is a drug used for treating patients with heart failure .

Chemical Research

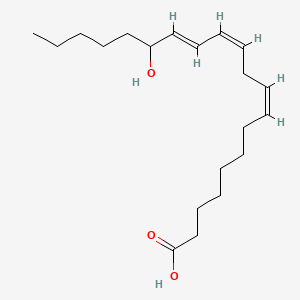

The development of new synthesis processes for pyrazolopyridine from the fusion of pyrano[2,3-c]pyrazole containing cyano and amino groups with aniline has been reported . This research highlights the use of a,b-unsaturated compounds in reactions with N-nucleophiles .

Mecanismo De Acción

Target of Action

Similar compounds have been found to target polo-like kinase 4 (plk4), a serine/threonine protein kinase involved in regulating cell mitosis and centriole duplication .

Mode of Action

It’s known that the compound undergoes n-1 benzylation, a process confirmed by 1h and 13c nmr spectroscopy, mass spectrometry, and single-crystal x-ray crystallography .

Biochemical Pathways

A related compound, 1h-pyrazolo[3,4-b]pyridines, has been synthesized from both a preformed pyrazole or pyridine .

Result of Action

Related compounds have shown strong fluorescence which can be distinguished by our eyes readily in dmso or under uv light (360 nm) .

Propiedades

IUPAC Name |

5-fluoro-1H-pyrazolo[3,4-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FN3/c7-5-1-4-2-9-10-6(4)8-3-5/h1-3H,(H,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNOJSDJMLDYOIK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NNC2=NC=C1F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-1H-pyrazolo[3,4-B]pyridine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[Bis(tert-butoxycarbonyl)amino]-4-aminopyrimidine](/img/structure/B1143938.png)

![2-Oxa-6-azaspiro[3.5]nonane oxalate](/img/structure/B1143939.png)